(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol
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Description
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.198. The purity is usually 95%.
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Scientific Research Applications
Deamination Reactions
The deamination of N-(6-Methyl-3-oxabicyclo[4.1.0]hept-exo-7-yl)-N-nitrosourea in weakly alkaline methanol was studied, revealing the formation of derivatives including 5-methoxy-5-methyl-3(E)-tetrahydrooxepin. This process involves stereospecific incorporation of the methoxy group and is influenced by the reaction conditions, such as the presence of 2,3-dimethyl-1,3-butadiene and temperature changes (Jendralla, 1982).
Nitrosation and Ring Enlargements
Nitrosation of 7-oxabicyclo[2.2.1]hept-5-en-2-exo-ylmethyl amine produced derivatives like 7-oxabicyclo[2.2.1]hept-5-en-2-exo-methanol. This process showed variations in stereo- and regioselectivity based on the substrate's structure. The presence of the 7-oxa bridge influenced the reaction, leading to different migration preferences during nitrosation (Fattori, Henry, & Vogel, 1993).
Synthesis of Acid Derivatives
A synthesis method for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed, starting from 5-norborne-2-ol. This involved base-catalyzed methanolysis-rearrangement and further manipulations to yield the title compounds in good yield, demonstrating a complex multi-step synthetic pathway (Wang, Wang, Chen, Gentles, & Sowin, 2001).
Heteropoly Acid Catalysis
A study demonstrated the use of phosphomolybdic acid in dichloromethane to smoothly couple aldehydes with (4-methylcyclohex-3-en-1-yl)methanol, leading to 3-oxabicyclo[3.3.1]non-7-ene derivatives via 3,5-oxonium-ene cyclization. This method is noted for its simplicity, convenience, and environmental friendliness (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).
Spectroscopic Studies
13C NMR and IR spectroscopic studies on some 7-oxabicyclo[2.2.1]heptanes and -heptenes revealed insights into n-π interactions and hydrogen bonding. These studies are crucial for understanding the molecular structure and reactivity of these compounds (Senda, Ohno, Ishiyama, Imaizumi, & Kamiyama, 1987).
Anodic Oxidation Processes
Research on the anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide revealed the production of various derivatives, including exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. This study highlights the diversity of products that can be obtained under specific electrolysis conditions (Baggaley, Brettle, & Sutton, 1975).
Synthesis of Carbocyclic Nucleoside Analogues
A process was developed to synthesize carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. This included hydroboration, oxidation, and subsequent reactions leading to purine and thymine analogues. These compounds were tested for activity against Coxsackie virus (Hřebabecký, Dračínský, Palma, Neyts, & Holý, 2009).
Preparation of Enantiomerically Pure Compounds
The preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block, was achieved through reduction, esterification, and separation processes. This compound has applications in the total synthesis of various terpenoids (Yu, 2005).
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-8(5-7,6-9)2-3-10-7/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVJVYQRQMRNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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